Cas no 97-53-0 (Eugenol)

Eugenol is a naturally occurring phenolic compound derived from clove oil. Its key advantages lie in its antimicrobial properties and ability to act as a local anesthetic, making it suitable for use in dentistry and skincare applications where antibacterial efficacy is critical and pain management is essential.
Eugenol structure
Eugenol structure
Product Name:Eugenol
CAS No:97-53-0
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00008654
CID:34905
PubChem ID:24862128
Update Time:2025-07-21

Eugenol Chemical and Physical Properties

Names and Identifiers

    • Eugenol
    • SYNTHETIC CLOVE OIL
    • PHENOL, 4-ALLYL-2-METHOXY
    • 1,3,4-Eugenol
    • 1-Allyl-4-hydroxy-3-methoxybenzene
    • 1-Hydroxy-2-methoxy-4-allylbenzene
    • 1-Hydroxy-2-methoxy-4-prop-2-enylbenzene
    • 2-Hydroxy-5-allylanisole
    • 2-Methoxy-1-hydroxy-4-allylbenzene
    • 4-Allyl-2-methoxyphenol
    • 4-Allyl-2-methoxyphenol Solution
    • EUGENOL(AS)
    • EUGENOL(P)
    • 2-methoxy-4-(2-propen-1-yl)phenol
    • 2-methoxy-4-(prop-2-en-1-yl)phenol
    • 2-methoxy-4-allyl phenol
    • 4-allylguaiacol
    • Engenol
    • FA 100
    • FEMA 2467
    • femano.2467
    • p-Eugenol
    • 1-Allyl-3-methoxy-4-hydroxybenzene
    • Eugenol​
    • Eugenic acid
    • Allylguaiacol
    • Caryophyllic acid
    • p-Allylguaiacol
    • 2-Methoxy-4-prop-2-enylphenol
    • 2-Methoxy-4-allylphenol
    • Phenol, 2-methoxy-4-(2-propenyl)-
    • 4-Allylcatechol-2-methyl ether
    • Synthetic eugenol
    • 2-Methoxy-4-(2-propenyl)phenol
    • 4-Allyl-1-hydroxy-2-methoxybenzene
    • 5-Allylguaiacol
    • 1-Hydroxy-2-methoxy-4-prop-
    • 2-Methoxy-4-(2-propen-1-yl)phenol (ACI)
    • Phenol, 2-methoxy-4-(2-propenyl)- (9CI)
    • Phenol, 4-allyl-2-methoxy- (8CI)
    • 2-Methoxy-4-(2′-propenyl)phenol
    • 2-Methoxy-4-[2-allyl]phenol
    • 3-(3-Methoxy-4-hydroxyphenyl)propene
    • 3-(4-Hydroxy-3-methoxyphenyl)-1-propene
    • 4-Allenylguaiacol
    • 4-Hydroxy-3-methoxyallylbenzene
    • AQUI-S 20E
    • Bioxeda
    • Dentogum
    • MeSH ID: D005054
    • NSC 209525
    • NSC 8895
    • ConMedNP.474
    • 2-Methoxy 4-allylphenol
    • 4-Allyl 2-methoxyphenol
    • MLSMR
    • 4-Hydroxy-3-methoxy-1-allylbenzene
    • 1-Allyl 4-hydroxy 3-methoxybenzene
    • 1-Hydroxy-2-methoxy-4-propenylbenzene
    • SMR000059114
    • 2-Hydroxy 5-allylanisole
    • MLS000028901
    • MDL: MFCD00008654
    • Inchi: 1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
    • InChI Key: RRAFCDWBNXTKKO-UHFFFAOYSA-N
    • SMILES: OC1C(OC)=CC(CC=C)=CC=1
    • BRN: 1366759

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5
  • Molecular Weight: 164.20

Experimental Properties

  • Color/Form: Oil
  • Density: 1.067 g/mL at 25 °C(lit.)
  • Melting Point: −12-−10 °C (lit.)
  • Boiling Point: 254 °C(lit.)
  • Flash Point: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
  • Refractive Index: n20/D 1.541(lit.)
  • Solubility: 2.46g/l
  • Water Partition Coefficient: Slightly soluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 2.12930
  • Odor: Odor of cloves
  • Refractive Index: Index of refraction: 1.5405 at 20 °C/D
  • Merck: 3898
  • Sensitiveness: Air Sensitive
  • FEMA: 2467
  • Color/Form: 2000 μg/mL in methanol
  • Solubility: Slightly soluble in water, soluble in ethanol, acetone, ethyl acetate, ether, chloroform and other organic solvents.
  • Vapor Pressure: 0.01 mm Hg at 68 °F ; 0.03 mm Hg at 77° F (NTP, 1992)

Eugenol Security Information

  • Symbol: GHS07 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H317,H319,H334,H335
  • Warning Statement: P261,P280,P305+P351+P338,P342+P311
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/38-43
  • Safety Instruction: S26-S36-S24/25
  • FLUKA BRAND F CODES:10-23
  • RTECS:SJ4375000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Toxicity:LD50 in rats, mice (mg/kg): 2680, 3000 orally (Hagan)
  • Storage Condition:−20°C
  • Risk Phrases:R22; R38

Eugenol Customs Data

  • HS CODE:29095090
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Eugenol Pricemore >>

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Eugenol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium ;  rt → 60 °C; 4 h, 60 °C
Reference
Preparation of vanillin from eugenol
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  90 min, 100 °C
Reference
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; Khoshnood, Abbas; Khalifeh, Reza; Doroodmand, Mohammad Mehdi, Molecular Diversity, 2015, 19(3), 481-500

Production Method 3

Reaction Conditions
1.1 Reagents: Acetyl bromide Catalysts: Lithium bromide ;  6 h, 30 - 35 °C
1.2 Reagents: Methanol ;  0.75 - 4 h, rt
Reference
Process for the preparation of alcohol by dealkylation of alkyl ethers with acyl halide in the presence of a catalytic system
, India, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Decane
Reference
Preparation of phenyl alkyl (thio)ethers
, Germany, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: N,N-Dimethylaniline ;  rt → 190 °C; 3 h, 190 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 25 °C
Reference
Method for synthesizing para-eugenol
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane ,  Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 70 °C
Reference
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
Cook, Adam; MacLean, Haydn; St. Onge, Piers; Newman, Stephen G., ACS Catalysis, 2021, 11(21), 13337-13347

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Reference
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Production Method 8

Reaction Conditions
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
Reference
Deoxymercuration with nickel boride
Singhal, G. M.; Sarma, J. C.; Sharma, R. P., Indian Journal of Chemistry, 1989, (1989), 853-4

Production Method 9

Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Production Method 10

Reaction Conditions
1.1 Reagents: Water Solvents: Methyl ethyl ketone ;  200 h, 20 °C
Reference
Esterification study of acetoxysilane by alcohols and phenols
Kopylov, Victor; Ivanov, Vladimir; Zheneva, Marina; Kireev, Vyacheslav; Djakov, Valerii, Organosilicon Chemistry V: Molecules to Materials, 2003, (2003), 344-347

Production Method 11

Reaction Conditions
1.1 Reagents: Silica ,  Oxygen ;  20 h, 20 °C; 10 h, 100 °C
Reference
Silicone derivatives of fragrant, flavoring and medicinal substances
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ;  rt
Reference
Preparation of eugenol
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Selective O-deallylation of ortho-allyloxyanisoles
Sanz, Roberto; Martinez, Alberto; Marcos, Cesar; Fananas, Francisco J., Synlett, 2008, (13), 1957-1960

Production Method 14

Reaction Conditions
1.1 Reagents: Magnesium ,  Titanium chloride (TiCl3) Solvents: Tetrahydrofuran
Reference
Selective deprotection of ethers by low-valent titanium: facile cleavage of propargyl ethers
Nayak, Sandip K.; Kadam, Suresh M.; Banerji, Asoke, Synlett, 1993, (8), 581-2

Production Method 15

Reaction Conditions
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; Kumar, Manoj; Rao, Dodla S.; Kashyap, Sudhir, New Journal of Chemistry, 2020, 44(39), 16702-16707

Production Method 16

Reaction Conditions
1.1 Reagents: Bismuth trichloride Solvents: Acetonitrile ,  Water ;  1 h, 50 °C
Reference
Bismuth trichloride-mediated cleavage of phenolic methoxymethyl ethers
Obaro-Best, Oghale; Reed, Jack; Norfadilah, Alya A. F. B.; Monahan, Ryan; Sunasee, Rajesh, Synthetic Communications, 2016, 46(7), 586-593

Production Method 17

Reaction Conditions
1.1 Catalysts: Cupric nitrate ,  Cobalt dinitrate Solvents: Water ;  rt → 75 °C; 75 °C → rt
1.2 Catalysts: Urea ;  12 h, 200 °C; 900 °C
1.3 Catalysts: Ethylenediaminetetraacetic acid ,  (+)-Tartaric acid
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 16 °C
1.6 Reagents: Sodium chloride Solvents: Water ;  16 °C; 16 °C → 12 °C
1.7 2 h, 22 °C; 1 h, 27 °C
Reference
A method for synthesis of eugenol
, China, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: Sodium tetrachloroaurate Solvents: Methanol ;  7 h, rt
Reference
Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate
Zhang, Qi; Kang, Xiuqin; Long, Lei; Zhu, Lijuan; Chai, Yonghai, Synthesis, 2015, 47(1), 55-64

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Aluminum trichloride hexahydrate Solvents: Acetonitrile ,  Water ;  30 min, rt
1.2 4 h, 80 °C
Reference
AlCl3.6H2O/KI/CH3CN/H2O. An efficient and versatile system for chemoselective C-O bond cleavage and formation of halides and carbonyl compounds from alcohols in hydrated media
Gogoi, Pranjal; Konwar, Dilip; Das Sharma, Saikat; Gogoi, Prodip Kumar, Synthetic Communications, 2006, 36(9), 1259-1264

Production Method 20

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  80 °C
Reference
Study on characterization and degree of esterification of styrene maleic anhydride by some medicines
Rajput, Ravish Singh; Rupainwar, D. C.; Singh, Rama Kant; Singh, Amarika, Indian Journal of Chemistry, 2009, (2009), 1597-1600

Eugenol Raw materials

Eugenol Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:97-53-0)Eugenol
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(CAS:97-53-0)Eugenol
Order Number:CRN0580
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Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
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Eugenol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR
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Suzhou Senfeida Chemical Co., Ltd
(CAS:97-53-0)Eugenol
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Purity:99.9%
Quantity:200kg
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Shanghai Jinhuan Chemical CO., LTD.
(CAS:97-53-0)Eugenol
JH107;JH231
Purity:98.00%/98.00%
Quantity:25kg/200kg
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